molecular formula C24H24N2O4 B2757590 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021257-34-0

5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2757590
CAS No.: 1021257-34-0
M. Wt: 404.466
InChI Key: ZOIFVDIRCIWXOW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that belongs to the class of pyranones. This compound is characterized by its complex structure, which includes a benzyloxy group, a piperazine ring substituted with a m-tolyl group, and a pyran-4-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one typically involves multiple steps:

    Formation of the Pyran-4-one Core: The pyran-4-one core can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyranone ring, often under basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring, substituted with a m-tolyl group, can be synthesized separately and then attached to the pyranone core through a carbonylation reaction, typically using reagents like carbonyldiimidazole (CDI) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the piperazine moiety.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other cellular components.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties may lend themselves to applications in coatings, polymers, or other advanced materials.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one: Similar structure but with a phenyl group instead of a m-tolyl group.

    5-(Benzyloxy)-2-(4-(p-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure but with a p-tolyl group instead of a m-tolyl group.

    5-(Benzyloxy)-2-(4-(o-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one: Similar structure but with an o-tolyl group instead of a m-tolyl group.

Uniqueness

The uniqueness of 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group may confer distinct steric and electronic properties, affecting how the compound interacts with molecular targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-18-6-5-9-20(14-18)25-10-12-26(13-11-25)24(28)22-15-21(27)23(17-30-22)29-16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFVDIRCIWXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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